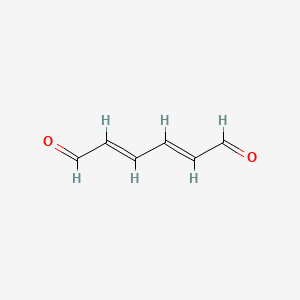

Hexa-2,4-dienedial

Description

Significance of Hexa-2,4-dienedial (B94140) in Modern Organic Synthesis and Chemical Research

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its conjugated diene system and aldehyde functionalities allow it to participate in a wide range of chemical reactions, including nucleophilic additions, cycloadditions, and polymerizations. This reactivity makes it a key building block for more complex molecules.

One notable application is in the synthesis of aroma compounds. For instance, it is an important precursor in the production of (2E,4E,6Z)-2,4,6-nonatrienal, a compound used in the flavor and fragrance industries. Furthermore, derivatives of muconaldehyde are being investigated for their potential in designing inhibitors for neurodegenerative diseases. The versatility of its structure, which can be modified by converting the aldehyde groups to other functionalities like carboxylic acids or nitriles, allows for the tailoring of compounds for specific industrial or biological applications.

Several methods for the synthesis of this compound and its derivatives have been developed. One approach involves a silver-catalyzed reaction of diacetylene with formaldehyde (B43269) to produce a precursor, 2,4-hexadiyne-1,6-diol. Another, more efficient one-pot procedure involves the selective reduction of muconic acid, achieving a high yield of (E,E)-muconaldehyde. louisville.edu

Role of this compound in Atmospheric Chemistry Research

This compound plays a crucial role in atmospheric chemistry as an intermediate in the oxidation of aromatic hydrocarbons like benzene (B151609). rsc.orgresearchgate.net The hydroxyl radical (OH)-initiated photo-oxidation of benzene can lead to the formation of isomers of this compound. researchgate.netresearchgate.net Specifically, the reaction of benzene oxide/oxepin, an intermediate in benzene oxidation, with OH radicals almost exclusively produces the (E,Z)- and (E,E)-isomers of this compound. rsc.orgrsc.org

The atmospheric fate of this compound is influenced by several factors. The (E,Z)-isomer can undergo rapid photoisomerization to the more stable (E,E)-form. researchgate.net For the (E,E)-isomer, both photolysis and reaction with OH radicals are significant degradation pathways in the atmosphere. researchgate.net Research has also shown that the photolysis of 2,4-hexadienedials can be a source of secondary organic aerosols (SOA), which have implications for air quality and climate. researchgate.net Studies have measured the rate constants for the reaction of this compound isomers with OH radicals, providing valuable data for atmospheric models. researchgate.net

The formation of this compound and other products from benzene oxidation is dependent on the concentration of nitrogen oxides (NOx). researchgate.net At high NOx concentrations, the yield of trans,trans-hexa-2,4-dienedial increases. researchgate.net

Fundamental Reactivity Drivers: Conjugation and Aldehyde Functionalities

The reactivity of this compound is fundamentally driven by two key structural features: the conjugated system of double bonds and the two aldehyde functional groups.

The conjugated π-system, which extends over the four central carbon atoms, makes the molecule susceptible to addition reactions. solubilityofthings.com This system allows for 1,4-addition reactions, a characteristic of conjugated dienes. The electron-withdrawing nature of the aldehyde groups further influences the reactivity of the conjugated system.

The two aldehyde groups are highly electrophilic and readily undergo nucleophilic addition reactions. This dual functionality allows this compound to act as a cross-linking agent and participate in polymerization reactions. The combination of these reactive sites makes this compound a versatile and highly reactive molecule in various chemical contexts.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | (2E,4E)-Hexa-2,4-dienedial |

| Other Names | Muconaldehyde |

| CAS Number | 142-83-6 |

| Molecular Formula | C₆H₆O₂ |

| Molecular Weight | 110.11 g/mol |

Table 2: Atmospheric Reaction Rate Constants

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| (E,Z)-Hexa-2,4-dienedial + OH | (7.4 ± 1.9) x 10⁻¹¹ | researchgate.net |

| (E,E)-Hexa-2,4-dienedial + OH | (7.6 ± 0.8) x 10⁻¹¹ | researchgate.net |

| Benzene oxide/oxepin + OH | (10.0 ± 0.4) x 10⁻¹¹ | rsc.orgrsc.org |

| Benzene oxide/oxepin + NO₃ | (9.2 ± 0.3) x 10⁻¹² | rsc.orgrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexa-2,4-dienedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCAAPXLWRAESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC=O)C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878888 | |

| Record name | E,Z-2,4-Hexadienedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3249-28-3, 53042-85-6 | |

| Record name | Muconaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3249-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E,Z-2,4-Hexadienedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Pathways for Hexa 2,4 Dienedial

Catalytic Synthesis Routes towards Hexa-2,4-dienedial (B94140) and its Derivatives

Catalysis plays a crucial role in the efficient synthesis of this compound and its related compounds. Various catalytic systems have been developed to facilitate its formation from different starting materials.

A notable method for synthesizing derivatives of this compound involves silver-catalyzed reactions with alkyne precursors. Specifically, the synthesis of 2,4-hexadiyne-1,6-diol, a precursor to the dialdehyde (B1249045), is achieved through the reaction of diacetylene with formaldehyde (B43269) in the presence of a silver catalyst. This reaction is typically carried out in a polar organic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), often mixed with water, at temperatures ranging from 70–110°C. The silver catalyst, which can be metallic silver or silver oxide on a support, facilitates the nucleophilic addition of formaldehyde to the alkyne. While this particular process yields the diol, it provides a foundational understanding for adapting conditions to produce the dialdehyde directly.

The oxidation of the corresponding diols, such as (2Z,4Z)-hexa-2,4-diene-1,6-diol, presents a direct route to this compound. ontosight.ai This transformation involves the conversion of the hydroxyl groups into carbonyl groups. Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The (2Z,4Z)-hexa-2,4-diene-1,6-diol itself can be synthesized via the selective hydrogenation of hexa-2,4-diyne-1,6-diol using a palladium catalyst.

An organocatalytic oxidation method has also been reported for the synthesis of (2E,4E)-hexa-2,4-dienedial. rsc.org

The synthesis of (2Z,4Z)-2,4-hexadienedial can also be approached through the reaction of divinylketone with specific reducing agents, followed by an oxidation step. ontosight.ai Another approach involves the desymmetrization of tricarbonyl(η4-hexa-2,4-dienedial)iron through monoalkylation with dimethylzinc (B1204448) in the presence of a chiral ligand. thieme-connect.de

Oxidation of Corresponding Diols in this compound Synthesis

Formation Mechanisms of this compound in Environmental and Laboratory Oxidation Processes

This compound is a known product of the atmospheric oxidation of aromatic hydrocarbons, particularly benzene (B151609). tandfonline.comlookchem.com Its formation is a key step in understanding the atmospheric fate of these pollutants.

Under atmospheric conditions, the primary pathway for the degradation of aromatic compounds like benzene is initiated by hydroxyl (OH) radicals. researchgate.net The reaction of OH radicals with benzene leads to the formation of a hydroxycyclohexadienyl radical. researchgate.net In the presence of oxygen, this adduct can undergo further reactions to form various products, including this compound. researchgate.net Studies have shown that the yield of this compound is dependent on the concentration of nitrogen oxides (NOx). researchgate.net For instance, in the presence of high concentrations of NOx, the reaction of the hydroxycyclohexadienyl peroxyl radical with nitric oxide (NO) can lead to the formation of (E,E)-2,4-hexadienedial. The yield of this compound from the OH-initiated oxidation of benzene has been estimated to be around 8%.

The photochemical oxidation of toluene (B28343) has also been shown to produce this compound as a minor intermediate product, with concentrations observed to be lower than 0.8 ppb over a 450-minute reaction time. copernicus.orgcopernicus.org

Ozonolysis, the reaction with ozone (O3), is another significant atmospheric degradation pathway for certain organic compounds that can lead to the formation of this compound. researchgate.netresearchgate.net The ozonolysis of hexa-2,4-diene itself, when treated with ozone in carbon tetrachloride followed by a workup with zinc and water, results in the formation of glyoxal (B1671930) and acetaldehyde. youtube.com

In the gas phase, the reaction of ozone with benzene has been reported to produce this compound, along with other products like p-benzoquinone, formic acid, and phenol (B47542). researchgate.net Theoretical studies on the ozonolysis of this compound have investigated the formation and reactions of primary ozonides and carbonyl oxides. researchgate.net These studies suggest that the initial addition of ozone to the carbon-carbon double bond is the more favorable pathway. researchgate.net

Interactive Data Table: Synthesis and Formation of this compound

| Method/Process | Precursor(s) | Key Reagents/Conditions | Product(s) | Reference(s) |

| Silver-Mediated Synthesis | Diacetylene, Formaldehyde | Silver catalyst, NMP/DMF, 70–110°C | 2,4-Hexadiyne-1,6-diol (precursor) | |

| Diol Oxidation | (2Z,4Z)-Hexa-2,4-diene-1,6-diol | KMnO4 or CrO3 | This compound | |

| Organocatalytic Oxidation | Not specified | Organocatalyst | (2E,4E)-Hexa-2,4-dienedial | rsc.org |

| Divinylketone Transformation | Divinylketone | Reducing agent, then oxidation | (2Z,4Z)-2,4-Hexadienedial | ontosight.ai |

| OH Radical Oxidation | Benzene | OH radical, O2, NOx | (E,E)-2,4-Hexadienedial, Phenol | researchgate.net |

| Ozonolysis | Benzene | Ozone (O3) | This compound, p-Benzoquinone, Formic acid, Phenol | researchgate.net |

| Ozonolysis | Hexa-2,4-diene | O3/CCl4, then Zn/H2O | Glyoxal, Acetaldehyde | youtube.com |

| Photochemical Oxidation | Toluene | Light, NOx (optional) | This compound (minor) | copernicus.orgcopernicus.org |

Nitrate (B79036) Radical Reactions and this compound Isomer Production

The reaction of nitrate radicals (NO₃) with precursors of this compound, particularly in the context of atmospheric chemistry, presents a distinct pathway for its formation, yielding specific isomers of the compound. Research has shown that the oxidation of certain aromatic hydrocarbons by nitrate radicals is a key process in this regard.

A pivotal precursor in the atmospheric formation of this compound is the equilibrium mixture of benzene oxide and oxepin. researchgate.netresearchgate.net While the reaction of this mixture with hydroxyl (OH) radicals predominantly produces the (E,Z)- and (E,E)-isomers of this compound, the reaction with nitrate radicals leads to the formation of (Z,Z)-hexa-2,4-dienedial. researchgate.netresearchgate.net This isomeric specificity highlights the differential reaction mechanisms of the two primary atmospheric oxidants.

In studies conducted in large volume photoreactors under atmospheric pressure, the rate coefficient for the reaction of benzene oxide/oxepin with nitrate radicals was determined to be (9.2 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.netresearchgate.net Alongside (Z,Z)-hexa-2,4-dienedial, this reaction also yields unidentified organic nitrates. researchgate.netresearchgate.net

The formation of this compound isomers through nitrate radical-initiated reactions is a component of the broader atmospheric oxidation pathways of aromatic hydrocarbons like benzene and toluene. researchgate.netacs.org These reactions contribute to the complex chemical transformations occurring in the troposphere, influencing the formation of secondary organic aerosols and ozone. copernicus.orgtandfonline.com The presence of nitrogen oxides (NOₓ), from which nitrate radicals are formed, can significantly impact the product distribution of these oxidation reactions. copernicus.orgcopernicus.org For instance, in the oxidation of benzene, increasing concentrations of nitrogen monoxide (NO) have been shown to favor the formation of trans,trans-hexa-2,4-dienedial. researchgate.netacs.org

The table below summarizes the key findings regarding the production of this compound isomers from nitrate radical reactions with benzene oxide/oxepin.

Reactivity Profiles and Mechanistic Investigations of Hexa 2,4 Dienedial

Fundamental Organic Transformations of Hexa-2,4-dienedial (B94140)

Oxidation Reactions and Derived Carboxylic Acid Products

The aldehyde groups in this compound are susceptible to oxidation to form carboxylic acids. libretexts.org This transformation can be achieved using various oxidizing agents. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting product of the complete oxidation of both aldehyde groups is hexa-2,4-dienedioic acid, also known as muconic acid.

The conversion of this compound to its corresponding dicarboxylic acid is a key transformation. Muconic acid is a valuable chemical intermediate, and its synthesis from precursors like this compound is of significant interest. tandfonline.com The stability of the resulting carboxylic acid is enhanced by the presence of the carboxyl groups, in contrast to the higher reactivity of the dialdehyde (B1249045).

| Oxidizing Agent | Product(s) |

| Potassium Permanganate (KMnO₄) | Hexa-2,4-dienedioic acid (Muconic acid) |

| Chromium Trioxide (CrO₃) | Hexa-2,4-dienedioic acid (Muconic acid) |

Reduction Processes and Corresponding Alcohol/Alkane Formations

The carbonyl groups of this compound can be readily reduced to form the corresponding diol, hexa-2,4-diene-1,6-diol. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents are effective for the reduction of aldehydes and ketones to alcohols. libretexts.org

The reduction of aldehydes with these reagents typically involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org Subsequent protonation yields the alcohol. The conjugated double bonds in this compound can also be reduced, leading to the formation of a saturated diol or, under more forceful conditions, the complete reduction to the corresponding alkane, hexane (B92381). The complete deoxygenation of alcohols to alkanes can be achieved through various methods, often involving multi-step procedures. organic-chemistry.org

| Reducing Agent | Primary Product(s) |

| Sodium Borohydride (NaBH₄) | Hexa-2,4-diene-1,6-diol |

| Lithium Aluminum Hydride (LiAlH₄) | Hexa-2,4-diene-1,6-diol |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Hexane-1,6-diol, Hexane (under harsher conditions) |

Electrophilic Addition Reactions to the Conjugated Diene System

The conjugated diene system of this compound is susceptible to electrophilic addition reactions. Reagents such as hydrogen halides (HX) and halogens (X₂) can add across the double bonds. solubilityofthings.com The addition to a conjugated diene can result in two possible products: a 1,2-adduct and a 1,4-adduct. masterorganicchemistry.com

The reaction proceeds through the formation of a carbocation intermediate. For instance, the addition of HBr would involve the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. The subsequent attack by the bromide ion can occur at either of the two carbons bearing the positive charge, leading to a mixture of products. The ratio of these products can be influenced by reaction conditions such as temperature. masterorganicchemistry.com

| Electrophile | Potential Products |

| HBr | 5-bromohexa-3-en-1,6-dial, 4-bromohexa-2-en-1,6-dial |

| Br₂ | 4,5-dibromohex-2-en-1,6-dial, 2,5-dibromohex-3-en-1,6-dial |

Nucleophilic Addition Reactions Involving Aldehyde Functionalities

The aldehyde groups in this compound are electrophilic and readily undergo nucleophilic addition reactions. libretexts.org This is a characteristic reaction of aldehydes and ketones. A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated. libretexts.org

Examples of nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide (HCN), and the reaction with organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) to yield secondary alcohols after an acidic workup. libretexts.orgthieme-connect.de Another important reaction is the Wittig reaction, which involves the reaction of the aldehyde with a phosphorus ylide to form an alkene.

Furthermore, reactions with amines and their derivatives, such as 2,4-dinitrophenylhydrazine (B122626), result in the formation of imines (Schiff bases) and hydrazones, respectively. chemguide.co.uk These are often condensation reactions, involving the initial nucleophilic addition followed by the elimination of a water molecule. chemguide.co.uk The reaction of a tricarbonyl(η⁴-hexa-2,4-dienedial)iron complex with dimethylzinc (B1204448) in the presence of a chiral ligand has been shown to proceed with high enantioselectivity. thieme-connect.de

| Nucleophile/Reagent | Product Type |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

| Grignard Reagents (RMgX) | Secondary Alcohol |

| Wittig Reagents (Ph₃P=CHR) | Alkene |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | 2,4-Dinitrophenylhydrazone |

| Dimethylzinc/Chiral Ligand (on iron complex) | Chiral Alcohol |

Cycloaddition Chemistry of this compound

Diels-Alder Reactions of this compound

This compound can participate as the diene component in Diels-Alder reactions. tandfonline.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org For the reaction to occur, the diene must be able to adopt an s-cis conformation. wikipedia.org

While this compound itself can act as a diene, its reactivity can be influenced by the electron-withdrawing nature of the aldehyde groups. In some contexts, it has been described as a diene reactant for inverse-electron-demand Diels-Alder reactions. tandfonline.com The stereochemistry of the Diels-Alder reaction is a key feature, with the relative orientation of the diene and dienophile influencing the stereochemistry of the product. chemtube3d.com The hexadehydro-Diels-Alder (HDDA) reaction, a related transformation, involves the reaction of a diyne with an alkyne to form a benzyne (B1209423) intermediate. wikipedia.org

| Dienophile | Product Type |

| Maleic Anhydride | Substituted cyclohexene (B86901) dicarboxylic anhydride |

| Acrolein | Substituted cyclohexene carboxaldehyde |

| Ethylene (B1197577) | Substituted cyclohexene |

Exploration of Competing Electrocyclic Pathways

Electrocyclic reactions represent a key facet of the reactivity of conjugated systems like this compound. These reactions involve the concerted reorganization of π-electrons to form a new σ-bond, leading to a cyclic product. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

For this compound, electrocyclic ring-closure is a potential reaction pathway. The specific conditions, such as thermal or photochemical activation, dictate the preferred mode of ring closure (conrotatory or disrotatory) and thus the stereochemistry of the resulting product. masterorganicchemistry.com While detailed experimental studies specifically on the competing electrocyclic pathways of this compound are not extensively documented in the provided search results, the principles can be inferred from related systems. For instance, studies on (2Z)-hexa-2,4,5-trienals show that they can undergo competing electrocyclic ring-closure reactions. nih.gov Computational methods, such as density functional theory (DFT), are often employed to model the transition states and activation energies for these competing pathways, providing insight into the likely reaction outcomes. nih.gov

Polymerization Behavior of this compound

The presence of conjugated double bonds and reactive aldehyde groups makes this compound a potential monomer for polymerization reactions.

The bifunctional nature of this compound, with its two aldehyde groups and a conjugated diene system, suggests its potential use as a monomer or a cross-linking agent in the synthesis of polymeric materials. nih.govgoogle.com The aldehyde groups can participate in condensation reactions, for example, with amines to form polyimines. The conjugated system can be involved in creating the polymer backbone. The resulting polymers could possess interesting electronic and optical properties due to the extended conjugation. While patents suggest its use as a monomer, detailed characterization of polymers derived solely from this compound is not extensively described in the provided results. google.com The incorporation of aromatic groups into polymer backbones is known to enhance resistance to beam damage, a principle that could be relevant for materials derived from or related to this compound. acs.org

Polymerization Mechanisms and Kinetics

Atmospheric Reactivity and Environmental Fate of this compound

This compound is an important intermediate in the atmospheric oxidation of aromatic hydrocarbons like benzene (B151609). researchgate.net Its subsequent reactions play a crucial role in the formation of secondary organic aerosols (SOA) and ozone.

The reaction with hydroxyl (OH) radicals is a major atmospheric sink for this compound. Rate constants for the reaction of OH radicals with isomers of this compound have been determined. For E,Z- and E,E-2,4-hexadienedial, the rate constants were found to be (7.4 ± 1.9) x 10⁻¹¹ cm³ s⁻¹ and (7.6 ± 0.8) x 10⁻¹¹ cm³ s⁻¹, respectively. researchgate.net Another study reported rate constants of (6.3 ± 0.6) x 10⁻¹¹ and (5.3 ± 0.5) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for the cis and trans isomers, respectively. researchgate.net These fast reaction rates indicate that the reaction with OH radicals is a significant removal pathway for this compound in the atmosphere. researchgate.net The reaction of the hydroxycyclohexadienyl peroxyl radical with NO has been shown to be a source of E,E-2,4-hexadienedial with a yield of (29 ± 16)%.

Ozonolysis is another important atmospheric degradation pathway for unsaturated compounds like this compound. The reaction proceeds via the initial addition of ozone to a carbon-carbon double bond to form a primary ozonide (POZ). researchgate.net Theoretical studies have shown that the activation energy for ozone addition to the C=C bond is significantly lower than for addition to the C=O bond (4.79 kcal mol⁻¹ vs. 21.37 kcal mol⁻¹), making the former pathway much more favorable. researchgate.net The primary ozonide is unstable and decomposes to form carbonyl oxides (Criegee intermediates) and carbonyl compounds. researchgate.net The rate constants for the reaction of ozone with the cis and trans isomers of this compound have been measured as (1.8 ± 0.2) x 10⁻¹⁸ and (8.3 ± 1.2) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, respectively. researchgate.net

Data Tables

Table 1: Rate Constants for the Reaction of OH Radicals with this compound Isomers

| Isomer | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| E,Z-2,4-hexadienedial | (7.4 ± 1.9) x 10⁻¹¹ | researchgate.net |

| E,E-2,4-hexadienedial | (7.6 ± 0.8) x 10⁻¹¹ | researchgate.net |

| cis-2,4-hexadienedial | (6.3 ± 0.6) x 10⁻¹¹ | researchgate.net |

| trans-2,4-hexadienedial | (5.3 ± 0.5) x 10⁻¹¹ | researchgate.net |

Table 2: Rate Constants for the Ozonolysis of this compound Isomers

| Isomer | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| cis-2,4-hexadienedial | (1.8 ± 0.2) x 10⁻¹⁸ | researchgate.net |

| trans-2,4-hexadienedial | (8.3 ± 1.2) x 10⁻¹⁸ | researchgate.net |

Table 3: Theoretical Activation Energies for the Ozonolysis of this compound

| Reaction | Activation Energy (kcal mol⁻¹) | Reference |

| O₃ addition to C=C bond | 4.79 | researchgate.net |

| O₃ addition to C=O bond | 21.37 | researchgate.net |

Photolysis and Photoisomerization of this compound Isomers

The photochemistry of this compound is characterized by complex isomerization and photolysis processes, which are significant atmospheric transformation pathways. Studies conducted under natural sunlight conditions have revealed distinct behaviors among its isomers.

Notably, the (E,Z)-isomer of this compound undergoes an exceptionally rapid photoisomerization to the more stable (E,E)-form. This process is a dominant atmospheric fate for the (E,Z)-isomer. The relative frequency of this photoisomerization has been quantified against the photolysis of nitrogen dioxide (NO₂), a standard reference in atmospheric chemistry. The ratio of the photoisomerization frequency of (E,Z)-hexa-2,4-dienedial to the photolysis frequency of NO₂ was determined to be J(E,Z-2,4-hexadienedial)/J(NO₂) = (0.148 ± 0.012).

The (E,E)-isomer exhibits a more intricate photolytic behavior. Its degradation scheme involves not only photolysis but also a reversible photoisomerization and reaction with hydroxyl (OH) radicals. researchgate.net The photolysis of (E,E)-hexa-2,4-dienedial contributes to its removal from the atmosphere, with a measured photolysis frequency ratio of J(E,E-2,4-hexadienedial → products)/J(NO₂) = (1.22 ± 0.45) x 10⁻². This indicates that photolysis is a significant sink for the (E,E)-isomer, alongside its reaction with OH radicals.

These photochemical processes are crucial, as this compound itself is a product of the atmospheric oxidation of aromatic hydrocarbons like benzene, often originating from the photolysis of intermediates such as benzene oxide/oxepin. copernicus.org The subsequent photolytic reactions of this compound isomers are key steps in the atmospheric degradation cascade of these aromatic precursors. researchgate.net

Role of this compound in Secondary Organic Aerosol (SOA) Formation

This compound is recognized as a contributor to the formation of secondary organic aerosols (SOA), which are microscopic particles formed from the oxidation of volatile organic compounds (VOCs) in the atmosphere. researchgate.net

Qualitative measurements have directly shown that the photolysis of 2,4-hexadienedials is a source of SOA. The compound acts as a volatile intermediate in the atmospheric oxidation of aromatic hydrocarbons, such as benzene, which are significant SOA precursors. researchgate.netresearchgate.net For instance, in the OH-initiated oxidation of benzene, this compound is formed, and its subsequent reactions are implicated in aerosol formation. innovareacademics.in

In chamber studies simulating the photochemical oxidation of various aromatic hydrocarbons, this compound has been detected as a gas-phase intermediate product. rsc.orgsolubilityofthings.com While its concentrations were observed to be relatively low (less than 0.8 ppb) compared to other intermediates, its presence confirms its role in the complex chemical pathways leading to SOA. rsc.orgsolubilityofthings.com The formation of this compound is part of a mechanism that transforms simple, volatile aromatic compounds into less volatile products that can partition into the aerosol phase. innovareacademics.in

The role of this compound as an SOA precursor stems from its high reactivity, featuring two aldehyde functional groups and a conjugated double bond system, making it susceptible to further oxidation and polymerization reactions that lead to low-volatility products. researchgate.net

Kinetic Studies of this compound Reactions

Determination of Reaction Rate Constants

Kinetic studies have been conducted to determine the rate constants for the primary atmospheric loss processes of this compound, particularly its reaction with the hydroxyl (OH) radical, which is a major atmospheric oxidant. The rate constants vary depending on the isomeric form of the dialdehyde.

For the gas-phase reaction with OH radicals, the following rate constants have been experimentally determined:

(E,Z)-hexa-2,4-dienedial: (7.4 ± 1.9) x 10⁻¹¹ cm³ s⁻¹

(E,E)-hexa-2,4-dienedial: (7.6 ± 0.8) x 10⁻¹¹ cm³ s⁻¹

These values indicate that the reaction with OH radicals is a rapid and important atmospheric sink for both isomers.

In addition to reaction with OH, the reaction with ozone (O₃) is another potential sink. The rate constant for the vapor-phase reaction of 2,4-hexadienal (B92074) with ozone has been estimated, providing insight into this degradation pathway. Furthermore, theoretical calculations using transition state theory have been employed to determine the rate constants for the initial O₃ cycloaddition to the double bonds of this compound, which were calculated to be 1.49 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ at 300 K for addition to the C=C bond.

The table below summarizes the key reaction rate constants for this compound found in the literature.

| Reactant | Isomer | Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Notes |

| OH Radical | E,Z | Gas-phase | (7.4 ± 1.9) x 10⁻¹¹ | - | Experimental value. |

| OH Radical | E,E | Gas-phase | (7.6 ± 0.8) x 10⁻¹¹ | - | Experimental value. |

| Ozone (O₃) | Not Specified | Vapor-phase | 8.4 x 10⁻¹⁶ (estimated) | - | For 2,4-hexadienal. |

| Ozone (O₃) | Not Specified | Gas-phase | 1.49 x 10⁻¹⁹ | 300 | Theoretical value for addition to C=C bond. |

Influence of Temperature and Solvent Polarity on Reaction Kinetics

The kinetics of chemical reactions involving this compound are influenced by environmental parameters such as temperature and the polarity of the surrounding medium (solvent).

Influence of Temperature Experimental data on the temperature dependence of the reaction kinetics of this compound itself are limited. However, studies on its formation from the OH-initiated oxidation of benzene provide indirect evidence. In the gas-phase reaction of the OH/benzene adduct, the product distribution between phenol (B47542) and carbonyl compounds, including trans,trans-hexa-2,4-dienedial, is temperature-dependent. researchgate.net For a fixed ratio of nitric oxide to oxygen, a distinct increase in the phenol yield was observed with increasing temperature in the range of 276–353 K. researchgate.net Concurrently, the total yield of carbonylic substances was found to be anti-correlated with the phenol yield. researchgate.net This suggests that at lower temperatures, the formation pathways leading to this compound may be more favored compared to the pathway for phenol formation.

Influence of Solvent Polarity Direct experimental studies detailing the influence of solvent polarity on the reaction kinetics of this compound are not extensively available. However, the principles of physical organic chemistry suggest that solvent polarity would play a significant role. For reactions involving polar transition states, a polar solvent would typically increase the reaction rate by stabilizing the transition state more than the reactants. Given the polar nature of the aldehyde functional groups in this compound, its reactivity in addition reactions would likely be sensitive to solvent polarity.

Methodological suggestions for future research emphasize the need to control for solvent polarity (e.g., comparing reactions in non-polar hexane versus polar DMSO) when conducting kinetic studies. Furthermore, the use of deuterated polar solvents in low-temperature NMR spectroscopy has been proposed as a strategy to investigate and minimize artifacts related to the compound's tautomeric equilibria in solution. The solubility of related aldehydes is known to be affected by pH, which can influence reaction rates in aqueous environments.

Stereochemical Aspects of Hexa 2,4 Dienedial

Geometrical Isomerism of Hexa-2,4-dienedial (B94140) (E,E, E,Z, Z,Z Configurations)

This compound is a conjugated dialdehyde (B1249045) with the molecular formula C₆H₆O₂. The presence of two carbon-carbon double bonds at the 2 and 4 positions allows for geometrical isomerism. This type of stereoisomerism arises from the restricted rotation around the double bonds, leading to different spatial arrangements of the substituents. vedantu.com For this compound, three primary geometrical isomers exist: (2E,4E), (2E,4Z), and (2Z,4Z).

The designations 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) are used to specify the configuration at each double bond based on the Cahn-Ingold-Prelog priority rules. In this case, the priority groups are the aldehyde group and the adjacent carbon-carbon bond.

(2E,4E)-Hexa-2,4-dienedial : In this isomer, both double bonds have the trans (E) configuration, where the high-priority groups are on opposite sides of the double bond. nih.gov This isomer is often referred to as trans,trans-muconaldehyde. nih.gov

(2E,4Z)-Hexa-2,4-dienedial : This isomer possesses one trans (E) double bond and one cis (Z) double bond.

(2Z,4Z)-Hexa-2,4-dienedial : In this configuration, both double bonds are in the cis (Z) arrangement, with the high-priority groups on the same side. ontosight.aichemsrc.com It is also known as (Z,Z)-Muconaldehyde. guidechem.com

The existence of these distinct isomers is significant, as their differing geometries influence their physical properties and, most importantly, their chemical reactivity.

Table 1: Properties of this compound Geometrical Isomers

| Isomer | IUPAC Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|---|---|

| (2E,4E) | (2E,4E)-hexa-2,4-dienedial | trans,trans-Muconaldehyde, (E,E)-muconaldehyde | C₆H₆O₂ | 110.11 | 18409-46-6 nih.gov |

| (2E,4Z) | (2E,4Z)-hexa-2,4-dienedial | trans,cis-Muconaldehyde | C₆H₆O₂ | 110.11 | 53042-85-6 |

Stereoselective Synthesis of this compound Isomers

The controlled synthesis of specific this compound isomers is crucial for studying their unique properties and for their application as intermediates in more complex syntheses. Various methods have been developed to achieve stereoselectivity.

The synthesis of (2E,4E)-hexa-2,4-dienedial has been approached through several routes. One notable method involves the reduction of (E,E)-muconic acid derivatives. tandfonline.com A one-pot acid-to-aldehyde reduction protocol starting from commercially available (E,E)-muconic acid has been reported. tandfonline.com Another approach is the organocatalytic oxidation of the corresponding alcohol, which has been shown to produce the (2E,4E) isomer. The oxidation of benzene (B151609) can also lead to isomers of this compound, with the (E,E) isomer being a significant product under certain atmospheric conditions, particularly in the presence of high NOx concentrations. researchgate.net

For the synthesis of (2Z,4Z)-hexa-2,4-dienedial , a common strategy involves the ring-opening of benzene derivatives. For instance, the oxidation of cis-1,2-dihydroxycyclohexa-3,5-diene (a benzene metabolite) can yield the (Z,Z) isomer. chemsrc.com Another route involves the reaction of benzene oxide/oxepin with NO₃ radicals, which has been shown to produce (Z,Z)-hexa-2,4-dienedial. researchgate.net

Stereoselective routes to functionalized (2Z,4E)- and (2E,4E)-hexa-2,4-dienals have been developed from cyclobutene (B1205218) derivatives through stereoselective electrocyclic ring-opening and isomerization processes. rsc.org

Table 2: Selected Stereoselective Synthesis Methods for this compound Isomers

| Target Isomer | Precursor | Reagents/Conditions | Key Finding |

|---|---|---|---|

| (2E,4E) | (E,E)-Muconic acid | DIC, DIBAL-H | Convenient one-pot reduction of the diacid to the dialdehyde. tandfonline.com |

| (2E,4E) | Benzene | OH radicals, O₂, high NO | The yield of the (E,E) isomer increases with higher NO concentrations in the gas-phase oxidation of benzene. researchgate.net |

| (2Z,4Z) | Benzene oxide/oxepin | NO₃ radicals | This reaction pathway preferentially yields the (Z,Z) isomer along with organic nitrates. researchgate.net |

| (2Z,4Z) | cis-1,2-Dihydrocatechol | Lead tetraacetate, benzene | A documented synthetic route to the (Z,Z) isomer. chemsrc.comguidechem.com |

Isomer-Specific Reactivity and Reaction Product Distribution

The specific geometry of each this compound isomer directly influences its reactivity and the stereochemistry of the resulting products. The spatial arrangement of the aldehyde groups and the conjugated system affects how the molecule interacts with other reagents.

A clear example of isomer-specific reactivity is observed in the atmospheric oxidation of benzene metabolites. The reaction of benzene oxide/oxepin, which exists in equilibrium, with different radicals leads to distinct isomer product distributions. researchgate.net

Reaction with OH radicals : This reaction produces almost exclusively the (E,Z)- and (E,E)-isomers of this compound. researchgate.net

Reaction with NO₃ radicals : In contrast, this reaction pathway leads to the formation of (Z,Z)-hexa-2,4-dienedial and unidentified organic nitrates. researchgate.net

This differential reactivity highlights how the nature of the attacking radical can selectively favor pathways leading to different geometrical isomers.

Furthermore, the conformation of the dienal system is critical in cycloaddition reactions, such as the Diels-Alder reaction. The s-cis versus s-trans conformation about the central C3-C4 single bond, which is influenced by the stereochemistry of the double bonds, will determine whether the molecule can act as an effective diene. The (2Z,4Z) isomer is structurally pre-disposed to adopt the s-cis conformation necessary for [4+2] cycloadditions, while the (2E,4E) isomer would require rotation around the central single bond, which may be less favorable.

In nucleophilic addition reactions, the accessibility of the aldehyde groups can also be affected by the isomer's geometry, potentially leading to different reaction rates or diastereoselectivity when new stereocenters are formed. For instance, the desymmetrization of a prochiral tricarbonyl(η⁴-hexa-2,4-diene-1,6-dial)iron complex via monoalkylation demonstrates how the metal complex controls the facial selectivity of the nucleophilic attack. thieme-connect.de

Table 3: Isomer-Specific Reactions and Products

| Isomer(s) Formed | Reactants | Conditions | Product Distribution |

|---|---|---|---|

| (E,Z) and (E,E) | Benzene oxide/oxepin + OH radicals | Gas-phase reaction | Almost exclusive formation of (E,Z)- and (E,E)-hexa-2,4-dienedial. researchgate.net |

| (Z,Z) | Benzene oxide/oxepin + NO₃ radicals | Gas-phase reaction | Formation of (Z,Z)-hexa-2,4-dienedial and organic nitrates. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Hexa 2,4 Dienedial

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the differentiation of isomers and the study of their conformational preferences. ebi.ac.ukresearchgate.net For hexa-2,4-dienedial (B94140), ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms and the geometry of the double bonds.

The (2E,4E)-isomer of this compound has been characterized by ¹H and ¹³C NMR spectroscopy. rsc.org In ¹H NMR, the aldehyde protons typically appear as doublets in the downfield region, around δ 9.72 ppm, with a coupling constant (J) of approximately 7.5 Hz. rsc.org The olefinic protons resonate between δ 6.48 and δ 7.34 ppm, and their coupling constants are indicative of the trans configuration of the double bonds. rsc.org Specifically, large coupling constants (typically 10-16 Hz) for the protons on the conjugated diene system confirm the E (trans) geometry.

¹³C NMR spectroscopy further corroborates the structure. rsc.org The carbonyl carbons of the aldehyde groups are observed at approximately δ 192.6 ppm. rsc.org The olefinic carbons resonate in the region of δ 138.0 to δ 146.4 ppm. rsc.org The specific chemical shifts of the carbons provide insight into the electron distribution within the conjugated system.

Conformational analysis of α,β-unsaturated aldehydes by variable-temperature NMR studies reveals preferences for specific rotational isomers (s-cis and s-trans) around the C-C single bond between the carbonyl group and the double bond. figshare.comresearchgate.net While specific studies on the conformational preferences of both aldehyde groups in this compound are not extensively detailed in the provided results, the principles of conformational analysis in similar unsaturated systems suggest that both s-cis and s-trans conformations could exist, with the equilibrium being influenced by steric and electronic factors. figshare.comresearchgate.netuq.edu.au Computational methods, such as Density Functional Theory (DFT), can be used to model the rotational barriers and predict the most stable conformers.

Table 1: NMR Spectroscopic Data for (2E,4E)-Hexa-2,4-dienedial rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H (Aldehyde) | 9.72 | d | 7.5 |

| ¹H (Olefinic) | 7.23-7.34 | m | - |

| ¹H (Olefinic) | 6.48-6.56 | m | - |

| ¹³C (C=O) | 192.6 | - | - |

| ¹³C (Olefinic) | 146.4 | - | - |

| ¹³C (Olefinic) | 138.0 | - | - |

Data obtained in CDCl₃. rsc.org

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for real-time monitoring of chemical reactions. mt.commdpi.com By tracking the changes in vibrational frequencies of functional groups, it is possible to follow the consumption of reactants and the formation of intermediates and products. mt.com

For reactions involving this compound, in-situ FTIR can be employed to monitor key transformations. The strong absorption band of the carbonyl (C=O) stretching vibration, typically found in the range of 1680–1720 cm⁻¹, is a key diagnostic peak. Changes in the intensity and position of this band can indicate the progress of reactions such as oxidation, reduction, or nucleophilic additions at the aldehyde groups.

For instance, in the oxidation of this compound to a corresponding carboxylic acid, the disappearance of the aldehyde C=O stretch and the appearance of the broad O-H stretch and the C=O stretch of the carboxylic acid would be observed. Conversely, during reduction to a diol, the aldehyde C=O peak would diminish, while a broad O-H stretching band for the alcohol would appear. The C=C stretching vibrations of the conjugated diene system also provide valuable information about the integrity of the carbon backbone during a reaction. These are typically observed in the 1600-1650 cm⁻¹ region. In-situ FTIR has been successfully used to monitor the formation of isomers of this compound in the gas-phase reaction of OH radicals with benzene (B151609). researchgate.net

Table 2: Characteristic FTIR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680–1720 |

| Alkene C=C | Stretch | 1600–1650 |

| Aldehyde C-H | Stretch | 2720–2820 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving conjugated systems. The extended π-system of this compound, consisting of two double bonds and two carbonyl groups, acts as a chromophore that absorbs light in the UV-Vis region.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) |

| π → π* | 220–280 |

Advanced Chromatographic Techniques for Isomer Separation and Purity Analysis

Due to the existence of multiple geometric isomers ((E,E), (E,Z), (Z,Z)), the separation and purity analysis of this compound is crucial. researchgate.net Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for this purpose. researchgate.netbioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for separating geometric isomers of conjugated systems. ebi.ac.uknih.gov Using a nonpolar stationary phase (like C18) and a polar mobile phase, it is often possible to achieve baseline separation of isomers. ebi.ac.ukresearchgate.net For instance, the separation of geometric isomers of sorbic acid, a related compound, has been successfully achieved on a C18 column. ebi.ac.uk The elution order of isomers can vary, but often the trans isomers have longer retention times than the cis isomers. researchgate.net A UV detector is typically used for detection, taking advantage of the strong UV absorbance of the conjugated system. researchgate.net

Gas Chromatography (GC): GC is another powerful technique for the separation of volatile compounds like this compound and its isomers. tandfonline.com The choice of the capillary column's stationary phase is critical for achieving good resolution. chromforum.org Polar columns are often used for separating isomers of unsaturated aldehydes. nist.gov In some cases, complex mixtures may require multi-column systems with techniques like heart-cutting to achieve complete separation of all isomers from other components in a sample. chromforum.org Mass Spectrometry (MS) is often coupled with GC (GC-MS) to provide definitive identification of the separated isomers based on their mass spectra. researchgate.net

The geometric purity of synthesized this compound can be determined by calculating the peak areas of the different isomers in the chromatogram. tandfonline.com

Table 4: Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase Example | Detection Method | Application |

| HPLC | C18 (Reversed-Phase) ebi.ac.ukresearchgate.net | UV-Vis researchgate.net | Isomer separation, Purity analysis |

| GC | Polar capillary column (e.g., CP-WAX) chromforum.org | FID, MS researchgate.netresearchgate.net | Isomer separation, Purity analysis |

Theoretical and Computational Investigations of Hexa 2,4 Dienedial

Density Functional Theory (DFT) Studies on Hexa-2,4-dienedial (B94140)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound. Methods such as B3LYP are commonly employed to model various aspects of this molecule. researchgate.netresearchgate.net

DFT calculations are instrumental in elucidating the electronic structure of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. epstem.net The energy gap between HOMO and LUMO is a key descriptor of chemical reactivity and stability. epstem.netresearchgate.net For conjugated systems like this compound, these frontier molecular orbitals are typically delocalized π-orbitals, which govern its behavior in pericyclic and addition reactions. epstem.net

Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions, such as hyperconjugation, which influences the molecule's stability and reactivity. researchgate.netepstem.net Furthermore, Molecular Electrostatic Potential (MEP) analysis helps in identifying the electron-rich and electron-poor regions of the molecule, pinpointing the sites susceptible to nucleophilic and electrophilic attack. epstem.net

Table 1: Frontier Molecular Orbital Energies and Related Properties of this compound (Illustrative Data) Note: The following data is illustrative and based on typical results from DFT calculations on similar conjugated systems. Actual values can vary based on the level of theory and basis set used.

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the electron-donating ability. |

| LUMO Energy | -2.5 | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 | Relates to chemical reactivity and kinetic stability. |

This compound can exist in several conformations due to rotation around its single bonds. The most stable conformers are typically the planar (E,E), (E,Z), and (Z,Z) isomers. researchgate.net Computational studies have shown that the (E,E)-isomer is generally the most stable, followed by the (E,Z)-isomer, with the (Z,Z)-isomer being the least stable. researchgate.net DFT calculations can model the rotational barriers for the interconversion between these isomers.

Tautomerism, the migration of a proton, is another important aspect. While the diketo form of this compound is predominant, the potential for keto-enol tautomerism exists. nih.govorientjchem.org DFT studies can predict the relative energies of different tautomers, providing insight into their equilibrium populations. mdpi.comnih.gov For instance, calculations can determine the relative stability of the diketo form versus various enol forms. orientjchem.org These investigations often reveal that any tautomeric forms that disrupt the conjugated π-system are significantly less stable. nih.gov

Table 2: Relative Energies of this compound Conformers (Illustrative Data) Note: This table presents hypothetical relative energy values to illustrate the typical stability order of this compound conformers.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| (E,E)-Hexa-2,4-dienedial | 0.00 |

| (E,Z)-Hexa-2,4-dienedial | 1.5 |

| (Z,Z)-Hexa-2,4-dienedial | 3.5 |

A significant application of DFT is the modeling of reaction pathways, including the identification of transition states and the calculation of activation energies. orientjchem.org For reactions involving this compound, such as cycloadditions or ozonolysis, DFT can be used to map out the potential energy surface. researchgate.netresearchgate.net

For example, in the ozonolysis of this compound, DFT calculations have been used to determine the activation energies for the initial cycloaddition of ozone to either the C=C or C=O bonds. researchgate.net These studies have shown that the addition to the C=C double bond is kinetically more favorable, with a significantly lower activation barrier compared to the addition to the carbonyl group. researchgate.net The calculated activation energy for ozone addition to the C=C bond is reported to be around 4.79 kcal/mol. researchgate.net

Conformational Analysis and Tautomeric Equilibria

Ab Initio Calculations for Mechanistic Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed to study this compound. researchgate.netjefferson.edunumberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate energies and structures, often used to benchmark results from DFT calculations. jefferson.edunumberanalytics.com

Ab initio calculations have been crucial in understanding the complex isomerization pathways of muconaldehyde conformers. researchgate.netjefferson.edu For instance, they have been used to investigate the role of cyclic intermediates, such as 2-formyl-2H-pyran, in the conversion between (Z,Z) and (E,Z) isomers of muconaldehyde. researchgate.netjefferson.edu These high-level calculations can help to resolve mechanistic questions that are difficult to address experimentally. researchgate.net In the study of ozonolysis, ab initio methods have been used alongside DFT to investigate the formation and subsequent unimolecular reactions of primary ozonides and carbonyl oxides. researchgate.net

Computational Prediction of Reaction Pathways and Product Yields

Computational chemistry allows for the prediction of viable reaction pathways and, in some cases, the relative yields of products. nih.gov By calculating the activation barriers and thermodynamic stabilities of all possible products, a likely reaction course can be charted.

This compound, with its conjugated diene system, is a prime candidate for cycloaddition reactions, particularly the Diels-Alder reaction. libretexts.org Computational methods can predict the feasibility and stereoselectivity of such reactions. libretexts.org DFT calculations can be used to model the transition states for [4+2] cycloaddition reactions with various dienophiles. researchgate.netrsc.org

The calculations can determine the activation energies for competing pathways, such as endo versus exo approaches of the dienophile, thereby predicting the major product. libretexts.org The frontier molecular orbital (FMO) theory is often used in conjunction with these calculations to rationalize the observed or predicted selectivity. researchgate.net For instance, the interaction between the HOMO of this compound and the LUMO of a dienophile will govern the reaction's facility and regiochemistry. libretexts.org Computational studies can also explore less conventional cycloaddition pathways, such as [2+2] cycloadditions, and compare their activation barriers to the more common [4+2] pathway. pku.edu.cn

Atmospheric Oxidation Mechanism Simulations

This compound is a significant, highly reactive intermediate compound identified in the atmospheric oxidation of aromatic hydrocarbons such as benzene (B151609). researchgate.net Computational simulations, particularly those employing quantum-chemical methods like density functional theory (DFT), have been instrumental in elucidating the complex reaction pathways that lead to and consume this compound in the troposphere. rsc.org

Simulations focus on the oxidation of benzene oxide/oxepin, a key intermediate in the atmospheric breakdown of benzene. researchgate.net These models predict that the reaction of benzene oxide/oxepin with different atmospheric oxidants leads to specific isomers of this compound. The reaction with hydroxyl (OH) radicals is simulated to produce almost exclusively the (E,Z)- and (E,E)-isomers of this compound. researchgate.net In contrast, simulations of the reaction with nitrate (B79036) (NO₃) radicals show the formation of (Z,Z)-hexa-2,4-dienedial alongside unidentified organic nitrates. researchgate.net

Further computational studies have investigated the ozonolysis of this compound itself. researchgate.netyoutube.com DFT calculations predict that the initial cycloaddition of ozone (O₃) to the carbon-carbon double bonds (>C=C<) is significantly more favorable than addition to the carbonyl bonds (>C=O). researchgate.net This suggests that the primary pathway for ozone-initiated degradation involves the >C=C< bonds. researchgate.net

These theoretical models are crucial for understanding the branching ratios of different oxidation pathways and for identifying the specific products formed under various atmospheric conditions, which is essential for accurately modeling air quality and the formation of secondary organic aerosols (SOA). researchgate.net

Validation of Computational Models with Experimental Kinetic and Spectroscopic Data

The validation of theoretical models through comparison with empirical data is a critical step to ensure their accuracy and predictive power. researchgate.net For this compound, computational simulations of its atmospheric chemistry are validated against kinetic and spectroscopic data obtained from laboratory experiments, such as those conducted in smog chambers. researchgate.netresearchgate.net

Experimental studies often use techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor the concentration-time profiles of reactants and products. These profiles are then compared with the outputs of computer box models that incorporate the proposed reaction schemes. researchgate.net Excellent agreement has been reported between experimentally measured and modeled concentration–time profiles for reactants involved in this compound formation, lending credibility to the constructed chemical mechanisms. researchgate.net

Kinetic data, such as product yields under varying conditions, provide a robust test for model accuracy. For instance, experiments studying the reaction of the OH/benzene adduct with molecular oxygen (O₂) in the presence of varying nitric oxide (NO) concentrations have identified this compound isomers as key products. researchgate.netresearchgate.net The measured yields of trans,trans-hexa-2,4-dienedial can be directly compared to model predictions. In one study, as NO concentrations increased, the yield of trans,trans-hexa-2,4-dienedial rose to a maximum value of 0.36 ± 0.02. researchgate.netacs.org In another set of experiments where the OH/benzene adduct reacted predominantly with ozone, trans,trans-hexa-2,4-dienedial was formed with a yield of 0.28 ± 0.02. researchgate.net This type of quantitative data is invaluable for refining the rate constants and branching ratios within the computational models.

Spectroscopic data are essential for the unambiguous identification of the specific isomers of this compound predicted by simulations. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between cis/trans isomers based on coupling constants, while Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) and conjugated double bond (C=C) stretches. UV-Vis spectroscopy provides complementary data. By using these methods to characterize the products of smog chamber experiments, researchers can confirm whether the predicted stereochemical outcomes of the simulated oxidation pathways match reality. researchgate.net

This iterative process of comparing detailed model predictions with robust experimental kinetic and spectroscopic data ensures that the mechanisms used in large-scale atmospheric models accurately represent the atmospheric chemistry of this compound. researchgate.net

Data Tables

Table 1: Simulated Atmospheric Formation Pathways of this compound Isomers.

This table summarizes the principal isomers of this compound formed from the simulated reaction of benzene oxide/oxepin with key atmospheric radicals.

| Reactant | Oxidant | Simulated this compound Products | Source |

| Benzene oxide/oxepin | Hydroxyl (OH) radical | (E,Z)- and (E,E)-isomers | researchgate.net |

| Benzene oxide/oxepin | Nitrate (NO₃) radical | (Z,Z)-isomer | researchgate.net |

Table 2: Experimental Product Yields for Computational Model Validation.

This table presents experimentally determined product yields of trans,trans-hexa-2,4-dienedial from the oxidation of benzene derivatives under different conditions, providing quantitative benchmarks for validating computational models.

| Reaction System | Dominant Oxidant for Adduct | Product | Measured Yield | Source |

| OH/benzene adduct + O₂/NO | O₂/NO | trans,trans-hexa-2,4-dienedial | Up to 0.36 ± 0.02 | researchgate.netacs.org |

| OH/benzene adduct + O₃ | O₃ | trans,trans-hexa-2,4-dienedial | 0.28 ± 0.02 | researchgate.net |

Derivatization and Functionalization Strategies of Hexa 2,4 Dienedial

Synthesis of Aldehyde Derivatives (e.g., Hydrazones, Oximes) for Research Characterization

The two aldehyde groups in hexa-2,4-dienedial (B94140) are primary sites for nucleophilic addition reactions, which are commonly employed to synthesize derivatives for purification, characterization, and further synthetic elaboration. The formation of imine-type derivatives such as hydrazones and oximes is a cornerstone of this strategy.

These reactions typically involve the condensation of the aldehyde with a suitable nitrogen-based nucleophile, such as hydrazine (B178648) or hydroxylamine (B1172632) (or their derivatives), often catalyzed by a small amount of acid. The resulting derivatives are generally more crystalline and stable than the parent dialdehyde (B1249045), facilitating their isolation and characterization by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. rsc.org

Hydrazone Synthesis: Hydrazones are formed by reacting this compound with hydrazines (e.g., hydrazine, phenylhydrazine, 2,4-dinitrophenylhydrazine). The reaction proceeds via nucleophilic attack of the hydrazine on the aldehyde's carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. organic-chemistry.orgvjs.ac.vn The use of substituted hydrazines can introduce various functional groups into the molecule. researchgate.netacgpubs.org For instance, reacting this compound with two equivalents of 2,4-dinitrophenylhydrazine (B122626) would yield the corresponding bis(2,4-dinitrophenylhydrazone), a stable, often brightly colored solid.

Oxime Synthesis: Similarly, oximes are prepared through the reaction of this compound with hydroxylamine or its salts. The reaction mechanism is analogous to hydrazone formation. The resulting bis(oxime) derivative can exist as different stereoisomers (E/Z) at each C=N bond. These derivatives are crucial intermediates in various transformations, such as the Beckmann rearrangement. researchgate.net

The table below summarizes common reagents used for the synthesis of these aldehyde derivatives.

| Derivative Type | Reagent | General Product Structure |

|---|---|---|

| Hydrazone | Hydrazine (H₂N-NH₂) | R-CH=N-NH₂ |

| Phenylhydrazone | Phenylhydrazine (C₆H₅-NH-NH₂) | R-CH=N-NH-C₆H₅ |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | R-CH=N-NH-(C₆H₃)(NO₂)₂ |

| Oxime | Hydroxylamine (H₂N-OH) | R-CH=N-OH |

Note: R represents one of the two functional ends of the this compound molecule.

Strategies for Further Functionalization of the Conjugated Diene System

The conjugated diene system of this compound is electron-deficient due to the electron-withdrawing nature of the two aldehyde groups. This electronic property governs its reactivity, particularly in cycloaddition and addition reactions. nih.gov Modern transition metal-catalyzed methods have significantly expanded the toolkit for functionalizing such systems with high selectivity. rsc.orgrsc.org

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. libretexts.orgnumberanalytics.com In this context, this compound acts as the 4π-electron component (the diene), reacting with a 2π-electron component (the dienophile) to create a cyclohexene (B86901) derivative. ens-lyon.fr The stereochemistry of the reaction is highly predictable, following the endo rule, which makes it synthetically valuable. ens-lyon.fr A related reaction, the hexadehydro-Diels-Alder (HDDA) reaction, involves diynes and alkynes to generate benzyne (B1209423) intermediates, showcasing the versatility of [4+2] cycloadditions. wikipedia.orgnih.gov

Transition Metal-Catalyzed Difunctionalization: Recent advances in catalysis allow for the selective addition of two different functional groups across the diene system.

Palladium-Catalyzed Reactions: Palladium catalysts enable 1,2- and 1,4-arylamination of conjugated dienes, providing efficient routes to substituted allylic amines. rsc.org Photoinduced palladium catalysis has also been developed for the 1,2-carbofunctionalization (e.g., aminoalkylation) of dienes. acs.org

Iron-Catalyzed Reactions: Iron catalysts can facilitate the three-component 1,2-azidoalkylation of 1,3-dienes, which proceeds by activating aliphatic C-H bonds. rsc.org This method provides access to β-unsaturated azides with high regio- and stereoselectivity. rsc.org

Hydroboration: Copper-catalyzed 1,2-hydroboration of 1,3-dienes is a strategy to produce valuable organoboron intermediates. nih.gov These intermediates can be subsequently transformed into other functional groups, such as alcohols, expanding the synthetic utility of the original diene. nih.gov

The following table outlines key functionalization strategies for the diene system.

| Reaction Type | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | Dienophile (e.g., Maleic Anhydride) | Cyclohexene derivatives | libretexts.orgens-lyon.fr |

| Palladium-Catalyzed Arylamination | Aryl-TT salt, Amine, Pd-catalyst | 1,2- or 1,4-Arylamine adducts | rsc.org |

| Photoinduced Carbofunctionalization | Alkyl Iodide, Amine, Pd-catalyst | Allylic amines | acs.org |

| Iron-Catalyzed Azidoalkylation | TMSN₃, Hydrocarbon, Fe-catalyst | β-unsaturated azides | rsc.org |

| Copper-Catalyzed Hydroboration | Bis(pinacolato)diboron, Cu-catalyst | Allylic boronic esters | nih.gov |

Use of this compound as a Building Block in Complex Organic Synthesis

The bifunctional nature of this compound, combined with its conjugated π-system, makes it an attractive C6 building block for synthesizing more complex molecular architectures. mdpi.com Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for its incorporation into larger scaffolds, including natural products and their analogues.

A significant application involves the use of its organometallic complexes in asymmetric synthesis. The prochiral tricarbonyl(η⁴-hexa-2,4-dienedial)iron complex can be desymmetrized through enantioselective reactions. For example, the monoalkylation of this complex with dimethylzinc (B1204448) in the presence of a chiral ligand proceeds with high enantiomeric excess (96% ee) to yield a chiral aldehyde-alcohol. thieme-connect.de This product serves as a versatile chiral building block for further synthetic manipulations.

Furthermore, this compound itself is an important intermediate. It can be formed from the gas-phase reaction of OH radicals with benzene (B151609), linking it to atmospheric chemistry and the formation of secondary organic aerosols. researchgate.netresearchgate.net Its role as a precursor in the synthesis of natural aroma compounds has also been noted.

The table below provides examples of how this compound or its direct precursors are used in synthesis.

| Synthetic Target/Intermediate | Key Transformation | Significance | Reference |

|---|---|---|---|

| Chiral Aldehyde-Alcohol | Asymmetric monoalkylation of a tricarbonyliron complex of this compound | Provides a versatile chiral building block for asymmetric synthesis. | thieme-connect.de |

| Lactone-Carboxylic Acid | Intramolecular Diels-Alder/ring-opening cascade of 2,4-hexadien-1-ol with maleic anhydride | Demonstrates use of the diene skeleton in tandem reactions to build complexity. | ens-lyon.fr |

| (2E,4E,6Z)-2,4,6-Nonatrienal | (Mentioned as a product derived from this compound) | Used as a natural aroma compound in flavoring and fragrance industries. |

Advanced Applications of Hexa 2,4 Dienedial in Chemical Sciences Excluding Prohibited Elements

Precursor in the Synthesis of Specialty Organic Compounds (e.g., Aroma Compounds)

Hexa-2,4-dienedial (B94140) serves as a crucial intermediate in the synthesis of various specialty organic compounds, most notably in the production of aroma compounds. Its conjugated system and reactive aldehyde groups allow for a range of chemical transformations.

One of the key applications of this compound is in the synthesis of (2E,4E,6Z)-2,4,6-nonatrienal, a natural aroma compound. lookchem.com This transformation highlights the utility of this compound in building more complex molecular structures that are valuable in the flavor and fragrance industries. The synthesis leverages the reactivity of the aldehyde groups and the conjugated diene system to extend the carbon chain and introduce new functional groups, ultimately leading to the desired aroma compound.

The reactivity of this compound is not limited to the synthesis of a single compound. It can undergo various reactions, including oxidation to form carboxylic acids like hexadienoic acid and reduction to produce alcohols such as hexadienol. These derivatives can also serve as precursors or possess their own unique properties and applications.

| Reaction Type | Product Example | Common Reagents |

| Oxidation | Hexadienoic acid | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) |

| Reduction | Hexadienol | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Addition | Halogenated compounds | Hydrogen halides (HX), Halogens (X₂) |

This table illustrates the versatility of this compound in various chemical reactions to produce different classes of organic compounds.

Role in the Development of Novel Polymeric and Resinous Materials

The bifunctional nature of this compound, with its two aldehyde groups and a conjugated diene system, makes it a candidate for the development of novel polymeric and resinous materials. Aldehydes are known to react with various nucleophiles, such as phenols, ureas, and melamines, to form thermosetting resins. The presence of two aldehyde groups in this compound allows for cross-linking, a critical process in the formation of rigid, three-dimensional polymer networks.

While direct polymerization studies of this compound are not extensively detailed in readily available literature, its structural analog, 2,4-hexadienal (B92074), is used as a monomer in reactions with silane (B1218182) comonomers to produce polyalkenyloxysilane polymers. nih.gov This suggests the potential for this compound to participate in similar polymerization reactions. The conjugated double bonds in the this compound backbone could also be exploited in polymerization processes, potentially leading to polymers with interesting electronic or optical properties.

Research into related diacetylene compounds, such as 2,4-hexadiyne-1,6-diol, which can be synthesized from diacetylene and formaldehyde (B43269), provides insights into the polymerization potential of such six-carbon backbones. google.com For instance, 2,4-hexadiyn-1,6-bis(ethylurea) has been shown to undergo solid-state polymerization upon exposure to UV radiation or heat, resulting in a color change from white to blue or black. researchgate.net This type of topochemical polymerization is characteristic of diacetylene-containing monomers and leads to highly conjugated polydiacetylenes. The structural similarities suggest that derivatives of this compound could be designed to undergo similar controlled polymerization, leading to novel materials.

| Monomer/Precursor | Polymerization Method | Resulting Polymer Type |

| 2,4-Hexadienal (analog) | Reaction with silane comonomers | Polyalkenyloxysilane polymer nih.gov |

| 2,4-Hexadiyn-1,6-bis(ethylurea) (related compound) | UV radiation, Heat | Polydiacetylene researchgate.net |

This table provides examples of polymerization involving compounds structurally related to this compound, indicating its potential in polymer synthesis.

Potential in Supramolecular Chemistry as a Building Block for Host Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components, held together by non-covalent interactions. Macrocyclic host molecules are a cornerstone of this field, capable of encapsulating smaller "guest" molecules. rsc.org The rigid, linear structure of this compound, along with its reactive aldehyde functionalities, makes it an attractive building block for the construction of such host systems.

The aldehyde groups can be used to form imine or other covalent bonds to link multiple this compound units together, or to connect them to other aromatic or aliphatic building blocks, forming a larger macrocyclic structure. rsc.org The conjugated diene portion of the molecule would then line the interior of the resulting cavity, providing a specific electronic and steric environment for guest binding. The π-system of the conjugated diene could engage in π-π stacking interactions with suitable guest molecules.

While specific examples of host systems built directly from this compound are not prevalent in the literature, the principles of supramolecular design strongly support its potential in this area. The use of aromatic and other unsaturated building blocks is a well-established strategy for creating macrocyclic hosts. rsc.org The defined geometry and reactive handles of this compound position it as a promising, yet likely underexplored, component for the synthesis of novel host-guest systems with tailored recognition properties.

| Property of this compound | Relevance to Supramolecular Chemistry |

| Two aldehyde functional groups | Allows for reaction with other molecules to form larger, macrocyclic structures. |

| Conjugated diene system | Can participate in non-covalent interactions, such as π-π stacking, with guest molecules within a host cavity. |

| Defined linear structure | Provides a predictable geometric component for the rational design of complex supramolecular architectures. |

This table outlines the key features of this compound that make it a promising candidate for use in supramolecular chemistry.

Methodological Considerations in Hexa 2,4 Dienedial Research

Experimental Design for Kinetic Studies of Hexa-2,4-dienedial (B94140) Reactions

Kinetic studies are fundamental to understanding the reactivity of this compound. The design of these experiments is critical for determining reaction rates, elucidating mechanisms, and understanding the influence of various parameters.

A common approach for studying the kinetics of this compound reactions, particularly nucleophilic additions, involves using pseudo-first-order conditions. This is achieved by using a large excess of the nucleophile relative to this compound, which simplifies the rate law and facilitates the extraction of the rate constant. The progress of the reaction can be monitored in-situ using techniques like Fourier-transform infrared (FTIR) spectroscopy or by analyzing aliquots with Gas Chromatography-Mass Spectrometry (GC-MS). Precise temperature control (e.g., ±0.1°C) is crucial, as is the careful selection of solvent polarity (e.g., comparing reactions in DMSO vs. hexane), as these factors can significantly influence reaction rates.